Biotinylarginylchloromethane

Serine Protease Inhibition Affinity Labeling Enzyme Kinetics

This biotinylated affinity label uniquely combines an arginine-based P1 specificity for trypsin-like proteases with a covalent chloromethyl ketone warhead and a biotin detection tag. It is the only tool enabling both selective, irreversible inactivation and direct streptavidin-based visualization of active proteases in complex samples, a dual functionality not offered by generic inhibitors. Essential for unambiguous activity-based profiling and Western blot analysis.

Molecular Formula C17H29ClN6O3S
Molecular Weight 433 g/mol
CAS No. 142009-29-8
Cat. No. B114701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinylarginylchloromethane
CAS142009-29-8
SynonymsBio-Arg-CH2Cl
biotinylarginylchloromethane
Molecular FormulaC17H29ClN6O3S
Molecular Weight433 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)N2
InChIInChI=1S/C17H29ClN6O3S/c18-8-12(25)10(4-3-7-21-16(19)20)22-14(26)6-2-1-5-13-15-11(9-28-13)23-17(27)24-15/h10-11,13,15H,1-9H2,(H,22,26)(H4,19,20,21)(H2,23,24,27)/t10-,11+,13+,15+/m1/s1
InChIKeyRIYCJPZSFRVCIE-MPXAEWJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotinylarginylchloromethane (CAS 142009-29-8) Baseline Overview for Protease Research Procurement


Biotinylarginylchloromethane (Bio-Arg-CH₂Cl) is a biotinylated aminoacyl chloromethyl ketone affinity label that acts as a potent, active-site-directed, irreversible inactivator of trypsin and trypsin-like serine proteinases [1]. The compound combines an arginine residue—conferring specificity for enzymes with a preference for basic P1 residues—with a C-terminal chloromethyl ketone warhead that covalently modifies the catalytic histidine residue, and a biotin moiety enabling detection via avidin/streptavidin-based systems [1][2]. First characterized in 1992, it serves as a foundational tool for detecting, quantifying, and identifying active serine proteases in complex biological samples, particularly after electrophoretic separation and Western blotting [1].

Why Generic Substitution Fails for Biotinylarginylchloromethane in Serine Protease Detection Workflows


Generic substitution among serine protease inhibitors is not feasible because the dual functionality of Bio-Arg-CH₂Cl—biotin-based detection combined with trypsin-like specificity—is not replicated by either simple chloromethyl ketones (e.g., TLCK) or broadly reactive biotinylated probes (e.g., biotinylated aprotinin) [1][2]. The arginine P1 residue imparts a distinct enzyme selectivity profile that differs fundamentally from lysine- or phenylalanine-based analogs, while the biotin tag is essential for post-inactivation visualization via streptavidin conjugates, a feature absent in non-biotinylated inhibitors [1]. As demonstrated by direct comparative kinetic data below, the combination of these attributes yields a unique tool that cannot be replaced by a single alternative compound without sacrificing either detection capability or target enzyme specificity [1][2].

Quantitative Differentiation Evidence for Biotinylarginylchloromethane Selection


Superior Inactivation Rate Constant for Trypsin Relative to Chymotrypsin-Targeted Bio-Phe-CH₂Cl

Bio-Arg-CH₂Cl inactivates its target enzyme, trypsin, with an apparent second-order rate constant (kₒbₛ/[I]) of approximately 1.0 × 10⁵ M⁻¹·min⁻¹, which is 20-fold higher than the rate constant (4.9 × 10³ M⁻¹·min⁻¹) exhibited by its phenylalanine analog, Bio-Phe-CH₂Cl, toward its respective target, chymotrypsin [1]. This direct head-to-head comparison demonstrates that the arginine-containing inhibitor achieves substantially more rapid covalent modification of its cognate enzyme under identical experimental conditions [1].

Serine Protease Inhibition Affinity Labeling Enzyme Kinetics

Biotinylation Compatibility: Retention of Potency Comparable to Non-Biotinylated Urethane-Protected Analogs

The second-order rate constant for trypsin inactivation by Bio-Arg-CH₂Cl (≈ 1.0 × 10⁵ M⁻¹·min⁻¹) is comparable to values reported for simple urethane-protected arginine chloromethyl ketones that lack the biotinyl moiety [1]. This class-level inference indicates that the addition of the bulky biotin group does not sterically hinder access to the enzyme active site nor compromise inhibitory potency [1].

Biotinylation Structure-Activity Relationship Inhibitor Design

Verified Detection Sensitivity of 20 ng Inactivated Proteinase via Western Blotting

Following SDS-PAGE and Western blotting, trypsin that has been inactivated by Bio-Arg-CH₂Cl can be detected down to a limit of 20 ng of proteinase using a streptavidin/alkaline phosphatase detection system [1]. In comparison, the alternative biotinylated probe biotinylated aprotinin achieves a higher sensitivity of 0.2 ng (8.5 fmol) of active trypsin under similar blotting conditions [2].

Western Blotting Detection Sensitivity Streptavidin Labeling

Demonstrated Utility for Detecting Clinically Relevant Plasma Trypsin-Like Proteinases

The original characterization study explicitly demonstrated that Bio-Arg-CH₂Cl inactivates and enables detection of the plasma serine proteinases plasmin and thrombin [1]. This expands its utility beyond model enzymes (trypsin) to include key proteases involved in coagulation and fibrinolysis pathways, for which no direct comparative kinetic data against other biotinylated affinity labels are provided but which represent a defined application scope [1].

Plasmin Thrombin Coagulation Cascade Fibrinolysis

Primary Research and Industrial Application Scenarios for Biotinylarginylchloromethane


Active-Site-Directed Labeling and Detection of Trypsin-Like Serine Proteases in Complex Biological Mixtures

Bio-Arg-CH₂Cl is ideally suited for covalent, active-site-specific labeling of trypsin, plasmin, thrombin, and related enzymes in cell lysates, tissue extracts, or biological fluids. Following inactivation, samples can be resolved by SDS-PAGE and transferred to nitrocellulose for Western blot detection using streptavidin-conjugated reporters, enabling identification and semi-quantitation of active protease species [1]. The 20 ng detection limit provides sufficient sensitivity for many experimental systems, while the covalent attachment ensures that only catalytically competent proteases are visualized, distinguishing active enzymes from inactive precursors [1].

Quantitative Kinetic Characterization of Novel Trypsin-Like Proteases and Inhibitor Screening

Researchers developing or characterizing novel trypsin-like serine proteases can utilize Bio-Arg-CH₂Cl as a reference irreversible inhibitor to benchmark enzyme activity and to probe active-site accessibility. The well-defined second-order rate constant (1.0 × 10⁵ M⁻¹·min⁻¹) provides a quantitative benchmark against which the reactivity of newly identified enzymes can be compared [1]. Additionally, the compound can serve as a positive control in high-throughput screening campaigns aimed at identifying reversible or irreversible inhibitors of trypsin-like proteases [1].

Investigation of Coagulation and Fibrinolytic Pathways Using Active-Site Probes

Given its demonstrated reactivity with plasmin and thrombin, Bio-Arg-CH₂Cl can be employed to study the activation and regulation of the coagulation cascade and fibrinolytic system in vitro [1]. By selectively labeling the active forms of these proteases, researchers can monitor their generation and inhibition in plasma samples, platelet releasates, or reconstituted systems, providing insights into hemostasis and thrombosis mechanisms [1].

Development of Zymography and In-Gel Activity Assays

Bio-Arg-CH₂Cl can be incorporated into electrophoretic or in-gel activity assays to detect and identify trypsin-like proteases based on their ability to covalently bind the biotinylated inhibitor. After electrophoretic separation under non-reducing conditions, gels can be incubated with Bio-Arg-CH₂Cl, followed by streptavidin-based detection, enabling visualization of active protease bands without the need for substrate overlay techniques [1].

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